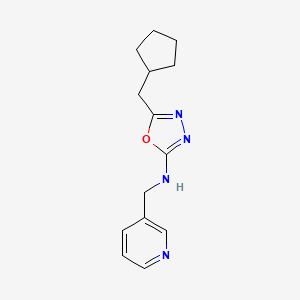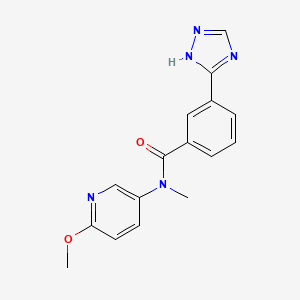
5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have antitumor properties, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine. One potential direction is the development of new drugs based on this compound. Researchers may also explore the use of this compound in combination with other drugs to enhance its efficacy. Additionally, further studies may be conducted to better understand the mechanism of action of this compound and to identify potential side effects.
Synthesemethoden
The synthesis of 5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine involves a multistep process. The first step involves the reaction of pyridine-3-carboxaldehyde with ethyl cyanoacetate to form pyridine-3-carboxyethyl cyanoacetate. This intermediate is then reacted with cyclopentylmethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
5-(cyclopentylmethyl)-N-(pyridin-3-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-5-11(4-1)8-13-17-18-14(19-13)16-10-12-6-3-7-15-9-12/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMWZGNNZBIVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(O2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[(5-chloro-1,3-benzoxazol-2-yl)amino]methyl]phenoxy]-N-methylacetamide](/img/structure/B7641562.png)
![5-(oxolan-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641568.png)
![5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641572.png)
![1-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B7641581.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641583.png)
![6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)
![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)
![4-[(dimethylamino)methyl]-N-[(1-phenylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7641625.png)

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641656.png)